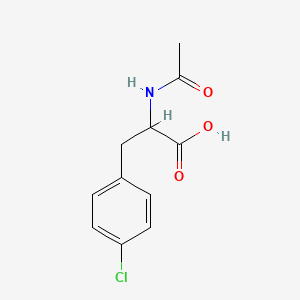

2-Acetamido-3-(4-chlorophenyl)propanoic acid

Description

General Overview and Research Significance of Substituted Amino Acids and Their Derivatives

Substituted amino acids, often referred to as non-canonical or unnatural amino acids (ncAAs), are variants of the 20 common proteinogenic amino acids and have become indispensable tools in chemical biology and drug discovery. nih.gov These molecules, which feature modifications to their side chains, backbone, or stereochemistry, offer a means to expand the chemical diversity of peptides and proteins far beyond what is found in nature. nih.gov The strategic incorporation of these derivatives can profoundly alter the physicochemical properties of a peptide or protein. nbinno.com For instance, introducing substituted amino acids can enhance metabolic stability by making peptides resistant to degradation by proteases, a common limitation of naturally occurring peptides. nbinno.com

Furthermore, these modifications can improve a molecule's binding affinity and selectivity for its biological target, such as a receptor or enzyme. By fine-tuning the three-dimensional structure and electronic properties of a peptide, researchers can design more potent and specific therapeutic candidates. nbinno.com The ability to introduce novel functionalities—such as fluorescent probes, cross-linking agents, or unique reactive groups—opens up new avenues for studying protein function, engineering novel enzymes, and developing advanced biopharmaceuticals. This tailored approach allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in identifying lead compounds for preclinical and clinical investigation. nbinno.com The application of substituted amino acids is a cornerstone of modern medicinal chemistry, enabling the design of next-generation therapeutics with potentially superior efficacy and bioavailability. nbinno.comcreative-biolabs.com

Historical Context of Related Chemical Entities in Drug Discovery and Chemical Biology Research

The study of 2-Acetamido-3-(4-chlorophenyl)propanoic acid exists within a broader historical context of research into halogenated phenylalanine derivatives. A prominent and historically significant related compound is para-chlorophenylalanine (pCPA), also known as Fenclonine. wikipedia.org First investigated several decades ago, Fenclonine established its importance in the field of neuropharmacology as a selective and irreversible inhibitor of tryptophan hydroxylase. wikipedia.org This enzyme is the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (B10506). wikipedia.org

By administering Fenclonine to animal models, researchers were able to achieve profound depletion of serotonin levels in the brain, sometimes to less than 10% of normal values. wikipedia.orgmdpi.com This made Fenclonine an invaluable chemical tool for investigating the vast physiological and behavioral roles of serotonin. wikipedia.orgnih.gov Studies using Fenclonine have explored serotonin's involvement in processes such as sleep, mood, aggression, and memory. mdpi.comnih.govnih.gov While its side effects prevented its development as a routine therapeutic for conditions like carcinoid syndrome, its utility in basic and preclinical research has been significant. wikipedia.org The extensive body of research on Fenclonine has provided a deep understanding of how the introduction of a chlorine atom to the phenyl ring of phenylalanine can create a potent and specific biological inhibitor, setting a precedent for the investigation of other similarly modified amino acid derivatives.

Current Research Landscape and Identified Knowledge Gaps for this compound

Current research primarily positions this compound, also known as Acetyl-4-chloro-D-phenylalanine, as a specialized building block and intermediate in chemical synthesis. chemimpex.com Its primary application is in the synthesis of more complex molecules, particularly in pharmaceutical development and peptide synthesis. chemimpex.com The compound serves as a key starting material for creating novel peptides and drug candidates, with a particular focus on those targeting neurological disorders. chemimpex.com The presence of the N-acetyl group provides protection for the amino functional group during peptide coupling reactions, a standard strategy in synthetic organic chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Identifier | Value |

|---|---|

| Chemical Name | (2R)-2-acetamido-3-(4-chlorophenyl)propanoic acid |

| Synonyms | N-acetyl-4-chloro-D-phenylalanine, Ac-π-chloro-D-Phe-OH |

| CAS Number | 135270-40-5 |

| Molecular Formula | C11H12ClNO3 |

| Formula Weight | 241.67 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Comparison with a Related Chemical Entity

| Property | This compound | para-Chlorophenylalanine (Fenclonine) |

|---|---|---|

| Common Abbreviation | Ac-4-Cl-Phe | pCPA |

| Primary Research Role | Synthetic Intermediate | Tryptophan Hydroxylase Inhibitor |

| Key Functional Groups | Carboxylic acid, Amide (N-acetyl), Chlorophenyl | Carboxylic acid, Amine, Chlorophenyl |

| Molecular Formula | C11H12ClNO3 | C9H10ClNO2 |

| Molar Mass | 241.67 g/mol | 199.63 g/mol |

Data sourced from ChemicalBook, Wikipedia, and Tocris Bioscience. wikipedia.orgtocris.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLORMWAKCPDIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946089 | |

| Record name | 4-Chloro-N-(1-hydroxyethylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23434-92-6 | |

| Record name | N-Acetyl-4-chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(1-hydroxyethylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-4-CHLORO-DL-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Enantioselective and Stereoselective Synthesis Approaches for Chiral Phenylalanine Derivatives

The creation of single-enantiomer chiral molecules is a cornerstone of modern organic synthesis. For chiral phenylalanine derivatives such as 2-Acetamido-3-(4-chlorophenyl)propanoic acid, several key strategies are employed to introduce the desired stereochemistry.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereocenter is established, the auxiliary is removed. This approach is a reliable method for the asymmetric synthesis of amino acids.

One widely used class of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. These are typically derived from readily available amino alcohols. The synthesis begins with the acylation of the chiral oxazolidinone with a propionyl group. Subsequent diastereoselective alkylation of the resulting N-acyloxazolidinone enolate with 4-chlorobenzyl bromide introduces the 4-chlorophenylmethyl side chain. The stereochemical outcome of this alkylation is directed by the chiral auxiliary, leading to a high degree of diastereoselectivity. Finally, cleavage of the auxiliary group affords the desired chiral propanoic acid derivative, which can then be N-acetylated to yield the final product.

Another effective class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. harvard.edunih.gov These can be converted into the corresponding amides, and subsequent alkylation reactions proceed with high diastereoselectivity. harvard.edunih.gov The auxiliary can then be removed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid. harvard.edu

| Chiral Auxiliary Type | Key Features | Typical Diastereoselectivity |

| Oxazolidinones (Evans) | Readily prepared from amino alcohols; predictable stereochemical control. wikipedia.org | Often >95% d.e. |

| Pseudoephedrine/Pseudoephenamine | Can be used to synthesize both enantiomers; often crystalline derivatives. harvard.edunih.gov | High, often comparable to oxazolidinones. nih.gov |

Asymmetric Catalysis in Propanoic Acid Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern green chemistry. For the synthesis of chiral phenylalanine derivatives, asymmetric hydrogenation is a particularly powerful technique.

This method typically involves the hydrogenation of a prochiral enamide precursor, such as an N-acetyl-α,β-dehydroamino acid, in the presence of a chiral transition metal catalyst. Chiral phosphine ligands, such as derivatives of BINAP or DuPhos, coordinated to a rhodium or ruthenium center, are commonly employed. The catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, resulting in the formation of one enantiomer in excess. The enantioselectivity of these reactions is often excellent, with enantiomeric excesses (e.e.) frequently exceeding 99%.

Enzymatic and Chemoenzymatic Synthetic Routes

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral compounds under mild reaction conditions. For the preparation of enantiomerically pure amino acids and their derivatives, enzymatic kinetic resolution is a widely used strategy.

In a typical enzymatic resolution of N-acetyl-DL-amino acids, an acylase enzyme is used to selectively hydrolyze the N-acetyl group of the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. This allows for the separation of the resulting L-amino acid from the unreacted N-acetyl-D-amino acid. For instance, immobilized aminoacylases can be used for the stereospecific hydrolysis of N-acetyl-D,L-amino acids. researchgate.net This method has been successfully applied to the resolution of various amino acid derivatives. researchgate.net

Furthermore, chemoenzymatic strategies combine the advantages of both chemical and enzymatic synthesis. For example, a chemical synthesis can be used to prepare a racemic mixture of N-acetyl-4-chlorophenylalanine, which is then resolved using an enzymatic method to obtain the desired enantiomer.

| Enzymatic Method | Principle | Key Advantage |

| Kinetic Resolution with Acylase | Selective hydrolysis of the N-acyl group of one enantiomer. researchgate.net | High enantioselectivity under mild conditions. |

| Stereoinversion using L- and D-amino acid dehydrogenases | Deamination of an L-amino acid followed by stereoselective reductive amination. semanticscholar.org | Can produce D-amino acids from L-amino acids. semanticscholar.org |

Diastereoselective and Enantiomeric Resolution Techniques

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. One common method is diastereoselective crystallization. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. For the resolution of amino acid derivatives, chiral amines or acids are often used as resolving agents.

A powerful variation of this is crystallization-induced asymmetric transformation. In this process, the undesired enantiomer in solution is racemized in situ while the desired enantiomer selectively crystallizes out as a diastereomeric salt. This allows for a theoretical yield of 100% for the desired enantiomer. A known example involves the resolution of (R)-4-chlorophenylalanine methyl ester through this technique. ut.ac.ir

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be approached through both well-established classical methods and more contemporary synthetic strategies.

Multi-step Synthesis Protocols and Yield Optimization

A common classical approach to racemic this compound is the Erlenmeyer-Plöchl synthesis. This method involves the condensation of N-acetylglycine with 4-chlorobenzaldehyde in the presence of acetic anhydride and a weak base. This forms an azlactone intermediate, which is then hydrolyzed and reduced to give the racemic N-acetylated amino acid. While this method is robust for generating the basic carbon skeleton, it produces a racemic mixture that requires subsequent resolution.

Modern synthetic routes often prioritize stereoselectivity from the outset, employing the enantioselective methods described in section 2.1 to avoid the need for resolution. For instance, a multi-step synthesis could begin with the asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary, followed by deprotection and N-acetylation.

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, allowing for flexibility in accessing a range of derivatives.

Convergent Synthesis: In a convergent approach, key fragments of the target molecule are synthesized independently and then coupled in the final stages. For this scaffold, a convergent strategy would typically involve the synthesis of 4-chlorophenylalanine and its subsequent acylation. For example, a protected form of 4-chlorophenylalanine could be coupled with acetic anhydride or acetyl chloride to yield the final product. This method is advantageous for creating analogs with modifications on the amino acid backbone or the acyl group, as different acylated or amino acid fragments can be prepared in parallel and combined.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is progressively modified to create a library of related compounds. Starting with 2-amino-3-(4-chlorophenyl)propanoic acid (4-chlorophenylalanine), a divergent approach allows for the introduction of various acyl groups at the amino functionality. By reacting the parent amino acid with a range of acylating agents (e.g., different acid chlorides, anhydrides, or isocyanates), a diverse set of N-substituted analogs can be efficiently generated. Similarly, starting from an earlier precursor like 4-chlorobenzaldehyde, derivatization can be introduced before the formation of the amino acid structure, leading to a variety of analogs with different substituents on the phenyl ring. rsc.orgrsc.org

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of this compound and its derivatives are being explored. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids.

Catalysis: Employing efficient and recyclable catalysts to improve reaction rates and reduce energy consumption. For instance, solid acid catalysts or enzymes could be used for esterification or amidation reactions, replacing corrosive mineral acids. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly shorten reaction times and improve yields, often under solvent-free conditions. mdpi.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel minimizes waste from intermediate workups and purifications.

While specific green synthetic routes for this compound are not extensively documented, the principles of green chemistry are broadly applicable to the fundamental reactions involved in its synthesis, such as amidation and esterification. mdpi.comrsc.org

Chemical Modification and Analog Design of the this compound Scaffold

The this compound structure serves as a versatile scaffold for chemical modification. Analog design focuses on systematically altering its three main components: the 4-chlorophenyl ring, the acetamido moiety, and the propanoic acid functionality.

Modifications on the 4-Chlorophenyl Ring (e.g., halogen, alkyl, electron-donating/withdrawing groups)

Modifications to the 4-chlorophenyl ring are typically achieved by starting the synthesis with an appropriately substituted benzaldehyde or other aromatic precursor. This allows for the introduction of a wide array of functional groups to probe structure-activity relationships.

Table 1: Examples of Substitutions on the Phenyl Ring

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. For instance, replacing the chlorine atom with other halogens or introducing electron-donating or electron-withdrawing groups can modulate the compound's lipophilicity and binding interactions with biological targets. rsc.org

Substitutions at the Acetamido Moiety (e.g., different amides, carbamates)

The acetamido group is a key site for modification to explore the impact of different N-acyl substituents. These changes are readily accomplished by first hydrolyzing the acetyl group to reveal the free amine of the 4-chlorophenylalanine backbone, followed by re-acylation.

Table 2: Representative Modifications of the Acetamido Group

Alterations of the Propanoic Acid Carboxylic Acid Functionality (e.g., esters, amides, hydrazides)

The carboxylic acid group is a primary handle for derivatization, allowing for the synthesis of esters, amides, and other related functionalities. These modifications can improve properties such as cell permeability and metabolic stability.

Common derivatizations include:

Esters: Synthesized by reacting the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents. Methyl and ethyl esters are common examples. rsc.orgnih.gov

Amides: Formed by coupling the carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU). nih.gov

Hydrazides: Prepared by the reaction of the corresponding ester with hydrazine hydrate. rsc.orgrsc.org These hydrazides can serve as intermediates for further reactions, such as the formation of hydrazones. rsc.org

Table 3: Derivatization of the Carboxylic Acid Functionality

Incorporation into Hybrid Molecular Architectures (e.g., with triazoles, oxadiazoles, benzo[d]imidazoles)

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. The this compound scaffold can be incorporated into such hybrid structures, often using the carboxylic acid or a derivative as the point of connection.

Triazole Hybrids: The carboxylic acid can be converted to an ester and then a hydrazide, which is a key precursor for forming 1,2,4-triazole rings. Alternatively, the carboxylate can be used to acylate an amino-functionalized triazole, linking the two moieties via an amide bond.

Oxadiazole Hybrids: Similar to triazoles, the synthesis of 1,3,4-oxadiazole rings often proceeds through a hydrazide intermediate which can be cyclized with various reagents. Hybrid molecules can be formed by linking the this compound scaffold to a pre-formed oxadiazole through an ester or amide linkage.

Benzo[d]imidazole Hybrids: The scaffold can be coupled to a benzimidazole moiety, for example, by forming an amide bond between the propanoic acid and an amino-substituted benzimidazole. This strategy combines the structural features of both pharmacophores into a single entity.

These hybridization strategies significantly expand the chemical diversity of derivatives, allowing for the exploration of new biological targets and mechanisms of action.

Molecular and Cellular Biological Activity Investigations in Vitro Focus

Enzyme Modulation and Inhibition Studies

Identification and Validation of Specific Enzyme Targets (e.g., COX-2, HDACs, protein kinases)

No studies have been identified that validate specific enzyme targets for 2-Acetamido-3-(4-chlorophenyl)propanoic acid. However, research into structurally analogous compounds provides some context. For instance, derivatives of propanoic acid containing a 4-chlorophenyl group have been investigated for their potential to interact with various enzymes. Some pyrrole (B145914) derivatives of (4-chlorophenyl)-propanoic acid were structurally inspired by the COX-2 selective inhibitor celecoxib, suggesting that enzymes in the cyclooxygenase family could be a hypothetical area of interest. nih.govmdpi.com Furthermore, other modifications of the 3-(4-chlorophenyl)propanoic acid scaffold have been synthesized and evaluated as potential histone deacetylase (HDAC) inhibitors. mdpi.commdpi.com Thiazole-containing propanoic acid derivatives have also been studied for their potential to target protein kinases such as the epidermal growth factor receptor (EGFR). nih.gov It must be emphasized that this information pertains to related but distinct molecules, and no direct enzymatic targets have been validated for this compound itself.

Kinetic Analysis of Enzyme Inhibition (e.g., IC50 determination, mechanism of inhibition)

There is no available data on the kinetic analysis of enzyme inhibition for this compound. Consequently, no IC50 values or mechanisms of inhibition have been published for this specific compound.

Specificity and Selectivity Profiling Against Enzyme Families

Without identified enzyme targets or kinetic data, no specificity or selectivity profiling for this compound against any enzyme families has been reported in the scientific literature.

Receptor Interaction and Binding Affinity Studies

Ligand-Receptor Binding Assays (e.g., for specific molecular targets)

No ligand-receptor binding assays have been published for this compound. Therefore, its affinity for any specific molecular receptor targets remains uncharacterized.

Modulation of Receptor-Mediated Signaling Pathways

Consistent with the lack of receptor binding data, there are no studies detailing the modulation of any receptor-mediated signaling pathways by this compound. While research on related structures sometimes touches upon signaling pathways like those involving TNF-α or TGF-β1, this cannot be extrapolated to the specific compound . nih.gov

Cellular Pathway Perturbation and Phenotypic Analysis (In Vitro)

Investigations into the in vitro effects of this compound and its derivatives have uncovered significant interactions with cellular pathways, leading to distinct phenotypic changes. These studies primarily focus on anti-proliferative, apoptotic, inflammatory, and antimicrobial activities.

Interference with Cell Proliferation Mechanisms (e.g., anti-proliferative activity in cancer cell lines)

A notable characteristic of propanoic acid derivatives is their anti-proliferative effect on various cancer cell lines. Studies have demonstrated that these compounds can significantly inhibit the growth and viability of cancer cells. For instance, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown structure-dependent anti-proliferative activity against human lung adenocarcinoma (A549) and small-cell lung carcinoma (H69) cells. nih.govmdpi.com Certain oxime and carbohydrazide (B1668358) derivatives of this class exhibited potent activity, in some cases significantly greater than the standard chemotherapeutic agent, cisplatin. nih.govmdpi.com

Similarly, organotin(IV) carboxylates synthesized with propanoic acid derivatives displayed outstanding anti-proliferative activity against a panel of human cancer cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2), with IC₅₀ values in the low micromolar range. nih.gov Other research has highlighted the cytotoxic properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 non-small cell lung cancer cells. mdpi.com The anti-proliferative potential appears to be a common feature of this chemical class, with specific structural modifications enhancing potency and selectivity. mdpi.commdpi.com

Table 1: In Vitro Anti-proliferative Activity of Propanoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Effect | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| Organotin(IV) Propanoates | PC-3 (Prostate) | Inhibition of cell viability | 0.100 - 0.758 | nih.gov |

| Organotin(IV) Propanoates | HT-29 (Colorectal) | Inhibition of cell viability | 0.100 - 0.758 | nih.gov |

| Organotin(IV) Propanoates | MCF-7 (Breast) | Inhibition of cell viability | 0.100 - 0.758 | nih.gov |

| Organotin(IV) Propanoates | HepG2 (Hepatocellular) | Inhibition of cell viability | 0.100 - 0.758 | nih.gov |

| 3-[(4-acetylphenyl)...]propanoic acid derivatives | H69 (Lung) | Reduced cell viability to 18.3% | Not specified | nih.gov |

Induction of Apoptotic Pathways and Cell Cycle Arrest

Beyond inhibiting proliferation, certain derivatives of propanoic acid actively induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Treatment of MCF-7 breast cancer cells with specific organotin(IV) propanoate compounds triggered morphological changes characteristic of apoptosis. nih.gov Flow cytometry analysis further confirmed these observations and revealed that the compounds could alter the distribution of cells in the cell cycle phases. nih.gov

Studies on other related compounds have shown similar effects. For example, treatment of gastric adenocarcinoma (AGS) cells with certain phenolic compounds led to morphological changes consistent with apoptosis and caused an increase in the cell population at the G1 phase of the cell cycle. nih.gov Likewise, cedrol, a compound isolated from Juniperus chinensis, induced cell cycle arrest at the G1 phase and enhanced apoptosis in human lung carcinoma A549 cells. jmb.or.kr The induction of apoptosis is a key mechanism for the anti-cancer effects of these compounds, often involving the activation of specific cellular machinery to ensure controlled cell death. researchgate.netnih.gov

Table 2: Effects on Apoptosis and Cell Cycle This table is interactive. You can sort and filter the data.

| Compound Class/Agent | Cell Line | Apoptotic Effect | Cell Cycle Effect | Source |

|---|---|---|---|---|

| Organotin(IV) Propanoates | MCF-7 (Breast) | Induces morphological changes | Altered phase distribution | nih.gov |

| Phenolic Compounds | AGS (Gastric) | Induces morphological changes | G1 phase arrest | nih.gov |

| Cedrol | A549 (Lung) | Induction of apoptosis | G1 phase arrest | jmb.or.kr |

Modulation of Inflammatory Mediators at the Cellular Level

Derivatives of this compound have been investigated for their ability to modulate inflammatory responses at the cellular level. An in vitro study on human chondrocytes demonstrated that aceclofenac (B1665411) and its metabolites, including diclofenac, significantly decreased the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) when stimulated with interleukin-1beta (IL-1β) or lipopolysaccharide (LPS). nih.gov Furthermore, at certain concentrations, these compounds could also inhibit nitric oxide production and decrease IL-1β mRNA expression. nih.gov

Another study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity. mdpi.comresearchgate.net In an LPS-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly elevating the anti-inflammatory cytokine TGF-β1. mdpi.comresearchgate.net These findings suggest that compounds in this class can exert anti-inflammatory effects by selectively modulating the cytokine profile. mdpi.commdpi.com

Antimicrobial, Antifungal, and Antiviral Activity at the Cellular Level (for related derivatives)

The biological activity of propanoic acid derivatives extends to antimicrobial effects. Various synthesized derivatives have been evaluated for their in vitro activity against a range of pathogens.

Antimicrobial and Antifungal Activity: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated structure-dependent antimicrobial activity against ESKAPE group bacteria (including methicillin-resistant Staphylococcus aureus - MRSA) and drug-resistant Candida species. nih.govmdpi.com Hydrazone derivatives containing heterocyclic substituents showed particularly potent and broad-spectrum activity. nih.gov Similarly, other studies have reported that synthesized Schiff bases and esters of propionic acid possess antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). researchgate.netresearchgate.net The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range, indicating significant potency. nih.govmdpi.comnih.gov

Table 3: In Vitro Antimicrobial and Antifungal Activity of Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Pathogen | Type | MIC Range (µg/mL) | Source |

|---|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | MRSA | Bacterium | 1 - 8 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant Enterococcus faecalis | Bacterium | 0.5 - 2 | nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Candida auris | Fungus | 0.5 - 64 | nih.gov |

| Cystobactamid derivatives | Enterobacterales | Bacterium | 0.25 - 4 | mdpi.com |

| Chelocardin derivatives | Enterobacterales | Bacterium | 0.25 - 16 | mdpi.com |

Antiviral Activity: The potential for antiviral activity has also been explored for related chemical structures. For example, a series of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine (B1215968) showed potency against herpes simplex virus type 1 (HSV-1) in vitro. nih.gov Other research has found that modifying certain natural compounds, such as triterpenoids, with acetamido groups can significantly increase their activity against viruses like SARS-CoV. mdpi.com

Mechanistic Elucidation of Biological Effects

To understand the phenotypic changes described above, researchers have begun to investigate the underlying molecular mechanisms, focusing on key signaling pathways.

Detailed Signaling Pathway Analysis (e.g., phosphorylation cascades, gene expression)

Transcriptomic analyses of cells treated with related compounds have revealed perturbations in multiple cellular pathways. For instance, exposure to certain chemicals can activate stress response biomarkers and associated signaling pathways, including those regulated by Nrf2, MTF1, and NF-κB. nih.gov The NF-κB pathway, which is crucial for cell growth and survival, has been identified as a target for inhibitors in adult T-cell leukemia cells. researchgate.net Similarly, Roburic acid has been shown to inhibit key NF-κB and MAPK signaling pathways. mdpi.com

The induction of apoptosis is often linked to specific changes in gene expression. Studies have shown that treatment with bioactive compounds can up-regulate the expression of pro-apoptotic genes like bax and caspase3, while down-regulating anti-apoptotic and cell survival genes such as bcl2, cyclin D1, c-myc, and survivin. nih.gov Furthermore, the anti-inflammatory effects of these compounds can be traced to the genetic level, with evidence showing a significant decrease in IL-1β mRNA expression following treatment. nih.gov In the context of anti-proliferative activity, some compounds have been found to inhibit the expression of minichromosome maintenance (MCM) proteins, which are essential for DNA replication and are often overexpressed in cancer cells. jmb.or.kr

Gene Expression and Proteomic Profiling in Response to Compound Exposure

To understand the molecular impact of a compound, researchers typically begin by analyzing its effect on gene expression and the subsequent changes in protein levels within a cell. These studies are crucial for identifying the cellular pathways and biological processes that are modulated by the compound.

Gene Expression Analysis: This is often carried out using techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in the expression of specific genes of interest, or more broadly through microarray analysis or RNA sequencing (RNA-Seq) to obtain a genome-wide view of transcriptional changes. For instance, cells treated with a compound might show altered expression of genes involved in apoptosis, cell cycle regulation, or metabolic pathways.

Proteomic Profiling: Complementing gene expression data, proteomic studies analyze the abundance, modifications, and interactions of proteins. Methodologies like mass spectrometry-based quantitative proteomics can reveal how the cellular proteome changes upon compound exposure. nih.gov This can uncover post-transcriptional regulatory mechanisms and provide a more direct understanding of the functional state of the cell. nih.gov For example, tandem mass tag-based quantitative proteomics can be employed to identify shifts in protein abundances related to specific cellular responses, such as the unfolded protein response or alterations in cell cycle machinery. nih.gov

Below is a hypothetical data table illustrating the kind of results that might be obtained from a gene expression study:

| Gene Symbol | Function | Fold Change (Compound vs. Control) | p-value |

| TP53 | Tumor Suppressor | 2.5 | <0.05 |

| BCL2 | Apoptosis Regulator | -1.8 | <0.05 |

| CDKN1A | Cell Cycle Inhibitor | 3.1 | <0.01 |

| MYC | Transcription Factor | -2.2 | <0.01 |

This table represents illustrative data and is not based on actual experimental results for the specified compound.

Subcellular Localization and Target Engagement Studies within Cells

Identifying where a compound localizes within a cell and which proteins it directly interacts with is fundamental to understanding its mechanism of action.

Subcellular Localization: This can be investigated using various microscopy techniques. If the compound is fluorescent or can be tagged with a fluorescent probe, its distribution within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm) can be visualized using fluorescence microscopy.

Target Engagement Studies: These assays are designed to confirm direct binding of a compound to its intended molecular target within the complex environment of a living cell. nih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) are powerful tools for this purpose. researchgate.net CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of engagement. researchgate.net Other biophysical methods, including surface plasmon resonance and isothermal titration calorimetry, can also be used to characterize the binding affinity and kinetics of a compound to its purified target protein. frontiersin.org

The following table provides a hypothetical example of data from a target engagement study:

| Target Protein | Cellular Location | Engagement Assay | Result |

| Kinase X | Cytoplasm | CETSA | Target Stabilized |

| Transcription Factor Y | Nucleus | NanoBRET | Positive Interaction |

| Receptor Z | Plasma Membrane | Fluorescence Polarization | Binding Confirmed |

This table represents illustrative data and is not based on actual experimental results for the specified compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the aryl (phenyl) ring are critical determinants of the biological activity of this class of compounds. The 4-chlorophenyl group of the parent molecule plays a significant role through both electronic and steric effects.

The chlorine atom at the para-position (position 4) of the phenyl ring is an electron-withdrawing group via induction, yet it is also a weak deactivator due to its electron-donating resonance effect. This electronic influence can modulate the molecule's interaction with biological targets. Studies on analogous series of compounds have shown that halogen substitutions at this position are often crucial for potency. For instance, in studies of aryl acetamide (B32628) triazolopyridazines, it was found that electron-withdrawing groups on the aryl ring are preferred over electron-donating groups for enhanced biological activity. nih.gov The substitution pattern is also vital; research on other scaffolds has indicated that 2-substituted compounds can be inactive, highlighting the importance of the substitution position. nih.gov

The steric bulk of the substituent also affects how the molecule fits into a receptor's binding pocket. A halogen like chlorine is relatively small, but its presence can enforce a specific orientation that is favorable for binding. In related compound series, such as certain Peroxisome proliferator-activated receptor γ (PPARγ) modulators, a bromine atom at the equivalent position was found to be optimal for achieving higher affinity, while divergence from a simple six-membered aromatic ring led to a significant drop in potency. nih.gov This suggests that both the size and the electronic nature of the substituent at this position are finely tuned for optimal interaction with the target.

The table below summarizes the general effects of different substituents on the aryl ring based on findings from related compound classes.

| Substituent at Position 4 | Electronic Effect | Steric Bulk | General Impact on Potency |

| -H (unsubstituted) | Neutral | Minimal | Often serves as a baseline; may be less potent. |

| -Cl (Chlorine) | Electron-withdrawing | Moderate | Frequently enhances potency. |

| -F (Fluorine) | Strongly Electron-withdrawing | Minimal | Can significantly increase potency. nih.gov |

| -Br (Bromine) | Electron-withdrawing | Moderate | May increase affinity. nih.gov |

| -CH3 (Methyl) | Electron-donating | Moderate | Often less preferred than electron-withdrawing groups. nih.gov |

| Naphthalene | - | Bulky | Can decrease potency due to steric hindrance. nih.gov |

The acetamido group (-NHCOCH₃) is a key structural feature, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features allow for specific interactions with amino acid residues in a protein target.

Modifications to this moiety can have profound effects on activity and selectivity. SAR studies on related structures, such as 2-acetamido-1,3-benzothiazole-6-carboxamides, have identified the 2-acetamido scaffold as an active pharmacophore, crucial for binding and selectivity against specific targets like the BRAFV600E kinase. nih.gov

Potential modifications to the acetamido group and their predicted consequences include:

Altering the Acyl Group: Replacing the acetyl group (CH₃CO-) with larger or different acyl groups could probe the steric limits of the binding pocket. For example, changing to a propionyl or benzoyl group would increase steric bulk, which could either enhance van der Waals interactions or cause a steric clash, thereby increasing or decreasing potency, respectively.

N-Methylation: Methylating the nitrogen atom (-N(CH₃)COCH₃) removes the hydrogen bond donating capability of the N-H group. If this hydrogen bond is critical for binding to the target, N-methylation would be expected to significantly reduce or abolish biological activity.

Bioisosteric Replacement: The amide bond could be replaced with other functional groups that have similar electronic and steric properties (bioisosteres), such as a reverse amide (-C(=O)NH-). Studies on other antagonists have explored such modifications, finding that these changes can alter potency and metabolic stability. researchgate.net

The propanoic acid side chain is a fundamental component, with the carboxylic acid group often acting as a key binding element, for instance, by forming salt bridges with positively charged amino acid residues (like arginine or lysine) in a receptor. Aryl propionic acid derivatives are a well-established class of compounds with a wide range of biological activities. orientjchem.org

The length and flexibility of this chain are critical.

Chain Length: Altering the length of the carbon chain can impact activity. Shortening the chain to an acetic acid derivative or lengthening it to a butanoic acid derivative would change the position of the crucial carboxylate group relative to the rest of the molecule. In studies of similar compounds, a one-carbon elongation of the chain led to a modest reduction in potency, suggesting that the three-carbon propanoic acid linker provides the optimal distance for interaction with the target. researchgate.net

Alpha-Substitution: The carbon atom to which the carboxyl and acetamido groups are attached (the α-carbon) is a chiral center. Adding substituents at this position, for example, an α-methyl group, can introduce stereospecific interactions and conformationally restrict the molecule, which may enhance potency. researchgate.net

Carboxylate Modification: The carboxylic acid group is often essential for activity. Converting it to an ester or an amide would neutralize the negative charge and remove its ability to form ionic bonds. This typically leads to a loss of activity, although such modifications are sometimes used to create prodrugs that are metabolized back to the active carboxylic acid in the body. Research has shown that derivatization of the carboxylate function can sometimes lead to enhanced activity with fewer side effects. orientjchem.org

Stereochemical Impact on Biological Potency and Selectivity

2-Acetamido-3-(4-chlorophenyl)propanoic acid possesses a stereocenter at the C2 position of the propanoic acid chain, meaning it can exist as two enantiomers: (S)-2-Acetamido-3-(4-chlorophenyl)propanoic acid and (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid. uni.lu It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity, as the protein targets in the body are themselves chiral. mdpi.com

Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable off-target effects. For many biologically active arylpropionic acid derivatives, the (S)-enantiomer is the more potent isomer. For example, in a series of TRPV1 antagonists, the (S)-isomer of an alpha-methylated analogue proved to be the active form. researchgate.net

The differential activity between enantiomers arises from the fact that only one can achieve the optimal three-point binding to the chiral receptor surface. This stereoselectivity can affect not only target binding but also uptake and metabolism. Studies on the natural product acivicin (B1666538) and its derivatives have shown that stereochemistry can lead to significant differences in antimalarial activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of the "natural" (5S, αS) isomers. mdpi.com Therefore, the biological evaluation of this compound would necessitate the separation and individual testing of its (S) and (R) enantiomers to determine the true source of its activity.

Pharmacophore Modeling and Design Principles for Potent Analogues

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. Based on the structure of this compound, a hypothetical pharmacophore model can be constructed to guide the design of more potent analogues.

The essential features of this compound would likely include:

An Aromatic Ring (AR): The 4-chlorophenyl group, which likely engages in hydrophobic or π-stacking interactions within the binding site.

A Hydrogen Bond Donor (HBD): The N-H group of the acetamido moiety.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamido moiety.

A Negative Ionizable Feature (NI) / HBA: The carboxylic acid group, which can be deprotonated at physiological pH to form a carboxylate anion, allowing for ionic interactions or hydrogen bonding.

A 3D pharmacophore model would define the precise spatial arrangement of these features. For example, a successful model for related cyclooxygenase inhibitors was developed with one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings. pharmacophorejournal.com For the present compound, the distances and angles between the chlorophenyl ring, the amide group, and the carboxylic acid would be critical parameters. This model could then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of new, more potent analogues.

Conformational Analysis and Molecular Flexibility Studies

Conformational analysis aims to identify the low-energy, stable conformations that the molecule is likely to adopt. Crystal structure analysis of a closely related compound, (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid, provides some insight. nih.gov In this more rigid analogue containing a C=C double bond, the benzene (B151609) ring and the carboxy group are on opposite sides of the double bond, and there is a defined dihedral angle between the plane of the benzene ring and the plane of the acrylic acid moiety. nih.gov

For this compound, the single bonds (Cα-Cβ and Cβ-C-aryl) introduce flexibility. The key torsion angles around these bonds will determine the spatial relationship between the three main pharmacophoric groups. Molecular mechanics and quantum chemistry calculations can be used to map the potential energy surface as a function of these torsion angles, identifying the most stable conformers. The flexibility of the molecule allows it to adapt its shape to fit the binding site, but excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding. Therefore, designing more rigid analogues that are "pre-organized" in the bioactive conformation can be a successful strategy for improving binding affinity.

Intermolecular hydrogen bonds, such as those observed in the crystal structure of the related acrylic acid derivative (O—H···O and N—H···O), are also critical in stabilizing the molecule within its binding site. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a ligand, such as 2-Acetamido-3-(4-chlorophenyl)propanoic acid, might interact with a biological target, typically a protein.

In a hypothetical molecular docking study, this compound would be docked into the active site of a selected protein target. The simulation would generate various possible binding poses, and scoring functions would rank them based on their predicted stability. The optimal binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. These points of significant interaction are known as "hotspots" and are crucial for the stability of the ligand-protein complex.

Beyond predicting the binding pose, molecular docking aims to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. Various scoring functions are used for this purpose, each with its own algorithm and set of assumptions. Evaluating different scoring functions would be necessary to obtain a more reliable prediction of the binding affinity of this compound to its potential target.

Hypothetical Molecular Docking Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Protease Y | -7.9 | Asp25, Gly27, Ile50 | Hydrogen Bond, van der Waals |

| Nuclear Receptor Z | -9.1 | Arg273, Ser321, Phe404 | Hydrogen Bond, Pi-Stacking |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These calculations would be invaluable for understanding the intrinsic properties of this compound.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, providing clues about its potential interaction with other molecules.

Quantum chemical methods can be used to model chemical reactions and predict the most likely pathways for the synthesis of this compound. By calculating the energies of reactants, products, and intermediate transition states, a detailed energy profile of the reaction can be constructed. This analysis helps in understanding the reaction mechanism and identifying potential bottlenecks or side reactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would track the movements of every atom in the this compound-protein complex over time, providing insights into its stability and flexibility. By analyzing the trajectory of the simulation, researchers can assess the conformational changes in both the ligand and the protein upon binding and calculate key metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the complex.

In Silico Design and Virtual Screening of Novel Analogues

In silico drug design utilizes computational methods to identify and optimize promising drug candidates, significantly reducing the time and cost associated with traditional drug discovery. researchgate.nettaylorandfrancis.com This process for this compound analogues typically involves structure-based and ligand-based approaches to design and screen novel compounds. nih.gov

Structure-based virtual screening begins with the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations are then employed to predict how potential ligands, including novel analogues of this compound, bind to the target's active site. frontiersin.org Large chemical databases can be screened computationally to identify compounds that exhibit favorable binding energies and interaction patterns. nih.gov For instance, in studies of structurally related propanoic acid derivatives, molecular docking has been used to gain insight into their binding preferences with targets like matrix metalloproteinases and cyclooxygenases. nih.gov

The process involves several key steps:

Target Preparation: The 3D structure of the target protein is obtained, often from crystallographic data in the Protein Data Bank (PDB).

Ligand Library Preparation: A library of virtual compounds, including designed analogues of the lead molecule, is created. Analogues could be generated by modifying the core structure of this compound, for example, by altering the substituent on the phenyl ring or modifying the acetamido group.

Molecular Docking: The ligand library is docked into the active site of the target protein. Docking algorithms calculate the most likely binding poses of each ligand and assign a score based on the predicted binding affinity. frontiersin.org

Hit Identification and Optimization: Compounds with the best docking scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) are identified as "hits." These hits can then be synthesized and tested experimentally or further optimized in silico to improve their properties.

In a hypothetical virtual screening for novel analogues targeting a specific kinase, the results might be compiled as shown in the table below. Such analyses allow researchers to prioritize a smaller, more promising set of compounds for synthesis and biological evaluation.

| Analogue ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| ACP-01 | Parent Compound | -7.5 | Lys72, Asp184 | 850 |

| ACP-02 | 4-chloro replaced with 4-fluoro | -7.8 | Lys72, Asp184, Met120 | 620 |

| ACP-03 | 4-chloro replaced with 4-trifluoromethyl | -8.5 | Lys72, Asp184, Leu173 | 210 |

| ACP-04 | Acetamido group replaced with propanamido | -7.2 | Lys72, Asp184 | 1100 |

| ACP-05 | Propanoic acid replaced with hydroxamic acid | -9.1 | Lys72, Asp184, His160 (metal coordination) | 85 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For a class of compounds like the derivatives of this compound, QSAR models can predict the activity of newly designed molecules before they are synthesized, guiding the design of more potent analogues.

The development of a QSAR model involves several stages:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. medcraveonline.com

Descriptor Calculation: For each molecule, a variety of numerical parameters known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its topology (e.g., Wiener index), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric characteristics (e.g., molar refractivity). mdpi.com

Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's statistical significance and predictive ability are rigorously tested using various metrics such as the correlation coefficient (R²), cross-validated R² (q²), and by using the model to predict the activity of the test set compounds.

For N-acyl amino acid derivatives, QSAR studies have shown that a combination of electronic and steric descriptors often governs their biological activity. researchgate.net A hypothetical QSAR model for a series of this compound analogues might yield an equation like the one presented below, indicating which properties are most influential for activity.

| QSAR Model Equation | |

|---|---|

| log(1/IC50) = 0.85 * (logP) - 0.23 * (Dipole) + 1.54 * (LUMO) - 0.05 * (Mol. Weight) + 2.11 | |

| Statistical Parameter | Value |

| N (compounds) | 30 |

| R² (Correlation Coefficient) | 0.91 |

| q² (Cross-validated R²) | 0.82 |

| F-statistic | 58.4 |

| p-value | <0.0001 |

In this hypothetical model, the positive coefficient for logP (a measure of hydrophobicity) and LUMO (Lowest Unoccupied Molecular Orbital energy) suggests that increasing these values could enhance biological activity. Conversely, the negative coefficients for the dipole moment and molecular weight indicate that lower values for these descriptors are favorable. Such insights are invaluable for rationally designing the next generation of analogues with potentially superior performance.

Advanced Characterization and Analytical Methodologies in Research

Crystallographic Studies

Crystallographic techniques provide definitive information about the spatial arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method used to determine the precise three-dimensional structure of a molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can map the electron density and, consequently, the positions of individual atoms. This technique is fundamental for unambiguously establishing the absolute configuration of chiral centers and observing the molecule's preferred conformation in the solid state.

While specific crystallographic data for 2-Acetamido-3-(4-chlorophenyl)propanoic acid is not widely published, the analysis of a structurally similar compound, (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid, provides a clear example of the data obtained from such an experiment. nih.gov The study of this analogue reveals key details about its crystal lattice and molecular arrangement, including the formation of intermolecular hydrogen bonds that assemble molecules into a network. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClNO₃ |

| Formula Weight | 239.65 g/mol |

| Crystal System | Monoclinic |

| Lattice Parameters | a = 6.2440 (12) Å |

| b = 7.5450 (15) Å | |

| c = 11.813 (2) Å | |

| Lattice Angles | β = 100.47 (3)° |

| Cell Volume (V) | 547.26 (19) ų |

| Molecules per Unit Cell (Z) | 2 |

To understand how a molecule like this compound interacts with biological targets, co-crystallization with a host molecule or a target protein is employed. nih.govnih.gov This technique involves forming a crystal of the compound in complex with another molecule, such as a protein, to determine the structure of the assembly via X-ray diffraction.

The resulting three-dimensional structure can reveal the precise binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and elucidate the mechanism of action at an atomic level. nih.gov Methodologies such as co-crystallization, where the protein and ligand are crystallized together, or crystal soaking, where the ligand is introduced to a pre-formed protein crystal, are standard approaches. nih.gov While specific protein-ligand complex structures involving this compound are not documented in publicly available literature, this methodology remains a critical tool for structure-aided drug design and molecular recognition studies. nih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. One-dimensional ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the acetamido methyl protons, the aliphatic protons of the propanoic acid backbone, and the aromatic protons of the chlorophenyl ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH-CH₂- spin system, while an HSQC spectrum would link each proton to its directly attached carbon atom.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 1H |

| Amide (-NH) | ~7-8 | Doublet | 1H |

| Aromatic (-C₆H₄-) | ~7.2-7.4 | Two Doublets (AA'BB' system) | 4H |

| Alpha-Proton (-CH-) | ~4.5-4.8 | Multiplet | 1H |

| Beta-Protons (-CH₂-) | ~3.0-3.3 | Multiplet | 2H |

| Acetyl Methyl (-CH₃) | ~1.9-2.1 | Singlet | 3H |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₁H₁₂ClNO₃), HRMS can confirm its elemental composition by measuring its mass to within a few parts per million (ppm).

Fragment analysis, or tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, characteristic pieces. This helps to confirm the connectivity of the different parts of the molecule. Predicted mass data for various adducts of the target compound can be calculated to aid in identification. uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 242.05785 |

| [M+Na]⁺ | 264.03979 |

| [M-H]⁻ | 240.04329 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H (a very broad stretch), the amide N-H stretch, two distinct C=O stretches (one for the carboxylic acid and one for the amide), C-H stretches for the aromatic and aliphatic portions, and vibrations corresponding to the aromatic ring and the C-Cl bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (very broad) |

| Amide N-H | Stretching | 3200-3400 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Amide C=O (Amide I) | Stretching | 1630-1680 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-Cl | Stretching | ~700-850 |

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopies, most notably Circular Dichroism (CD) spectroscopy, are powerful non-destructive techniques for the stereochemical analysis of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral signature for each enantiomer.

For N-acetylated amino acids, the primary chromophores amenable to CD analysis are the amide group and the aromatic ring. The electronic transitions within these groups (e.g., n→π* and π→π* transitions) are influenced by the chiral center, leading to characteristic CD spectra. The two enantiomers of this compound are expected to produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other, allowing for their differentiation and the confirmation of their absolute configuration when compared to standards or theoretical calculations.

While specific CD spectral data for this compound is not widely published, studies on structurally similar compounds, such as N-acetyl-L-phenylalaninamide, demonstrate the utility of CD in elucidating their solution conformation and stereochemistry. The sign and magnitude of the Cotton effects are sensitive to the solvent environment, which can influence the conformational equilibrium of the molecule. Therefore, CD analysis is typically performed under well-defined conditions to ensure reproducibility and accurate stereochemical assignment.

Chromatographic Methods for Purity and Enantiomeric Excess Determination in Research Materials

Chromatographic techniques are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound in research materials. Chiral chromatography, in particular, is the gold standard for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of N-acetylated amino acids. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, their separation.

For the methyl ester derivative, N-acetyl-4-chlorophenylalanine methyl ester, successful enantiomeric separation has been achieved using polysaccharide-based CSPs. These CSPs, such as those derived from amylose or cellulose, provide a chiral environment through their helical polymer structure, which contains chiral grooves and cavities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector.

Detailed research findings for the chiral separation of the methyl ester derivative are presented in the following tables:

Table 1: Chiral HPLC Conditions for N-acetyl-4-chlorophenylalanine methyl ester

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralpak AD-H |

| Mobile Phase | n-Hexane:2-Propanol (90:10) |

| Flow Rate | 0.6 mL/min |

| Retention Time (R)-enantiomer | 18.6 min amazonaws.com |

| Retention Time (S)-enantiomer | 22.9 min amazonaws.com |

Table 2: Alternative Chiral HPLC Conditions for a Related Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | n-Hexane:Isopropanol (95:5) with 1.3% Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 14.3 min amazonaws.com |

| Retention Time (S)-enantiomer | 16.6 min amazonaws.com |

Chiral Gas Chromatography (GC) can also be employed for the enantiomeric analysis of volatile derivatives of this compound, such as its methyl ester. Chiral GC columns typically contain a cyclodextrin-based stationary phase.

Table 3: Chiral GC Conditions for N-acetyl-4-chlorophenylalanine methyl ester

| Parameter | Condition |

|---|---|

| Column | Chirasil L-Valine |

| Dimensions | 25 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium |

| Temperature Program | Isothermal at 185°C amazonaws.com |

| Retention Time (R)-enantiomer | Not explicitly stated, but separation of related compounds was achieved. amazonaws.com |

| Retention Time (S)-enantiomer | Not explicitly stated, but separation of related compounds was achieved. amazonaws.com |

Preparative Chromatography for Compound Isolation and Purification

When enantiomerically pure forms of this compound are required for further research, preparative chiral chromatography is the method of choice for their isolation from a racemic mixture. This technique operates on the same principles as analytical chiral HPLC but utilizes larger columns and higher sample loadings to isolate milligram to gram quantities of each enantiomer.

The selection of the chiral stationary phase and mobile phase is critical for successful preparative separation and is often guided by initial screening at the analytical scale. The goal is to achieve a high resolution (baseline separation) between the enantiomeric peaks while maximizing the sample load and throughput. Polysaccharide-based CSPs are frequently used for preparative applications due to their high loading capacity and broad applicability.

Following the chromatographic separation, the fractions corresponding to each enantiomer are collected, and the solvent is evaporated to yield the purified, enantiomerically enriched compound. The purity and enantiomeric excess of the isolated fractions are then confirmed using analytical chiral HPLC.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas (beyond current observations)

Future research could investigate a range of potential targets. Given that aryl propionic acid derivatives are known to possess anti-inflammatory, anti-cancer, and antimicrobial activities, these therapeutic areas represent logical starting points. orientjchem.orgarabjchem.org Investigation into enzymes involved in amino acid metabolism, beyond TPH, could reveal novel inhibitory activities. Furthermore, screening the compound against panels of receptors, ion channels, and signaling proteins could uncover unexpected biological functions.

Interactive Table: Potential Novel Biological Targets and Therapeutic Areas

| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Enzymes | Tryptophan Hydroxylase (TPH1/TPH2) | Neurological Disorders, Carcinoid Syndrome | Based on activity of the parent compound, PCPA. nih.gov |

| Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | Aryl propionic acids are a known class of NSAIDs. orientjchem.org | |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Phenylalanine derivatives have been studied as DPP-IV inhibitors. nih.gov | |

| N-Terminal Acetyltransferases (NATs) | Cancer | The compound is an N-acetylated amino acid, which could potentially interact with enzymes involved in this modification. researchgate.net | |

| Signaling Pathways | Kinase Signaling Pathways | Oncology | Derivatives of similar scaffolds have shown antiproliferative activity. rsc.orgmdpi.com |

| Microbial Targets | Bacterial Cell Wall Synthesis | Infectious Diseases | Propionic acid derivatives have demonstrated antimicrobial effects. arabjchem.org |

Development of Prodrug Strategies and Advanced Delivery Systems for Enhanced Research Utility (conceptual, not clinical)

To enhance the utility of 2-Acetamido-3-(4-chlorophenyl)propanoic acid as a research tool, conceptual prodrug strategies can be explored to modify its physicochemical properties. Prodrugs are inactive precursors that are converted into the active compound in vivo, a strategy often used to improve properties like solubility, permeability, and stability. nih.govcncb.ac.cn For a molecule with a carboxylic acid group, several prodrug approaches are feasible.

One common strategy is esterification of the carboxylic acid to mask its polarity, thereby increasing lipophilicity and potentially enhancing membrane permeability. Another advanced approach involves designing prodrugs that target specific endogenous nutrient transporters, such as amino acid or peptide transporters (e.g., PepT1), which are highly expressed in tissues like the intestine. nih.govmdpi.com Coupling the compound to a promoiety recognized by these transporters could facilitate targeted delivery and bypass efflux pumps. mdpi.com

Interactive Table: Conceptual Prodrug Strategies

| Prodrug Strategy | Promoieties | Rationale for Modification | Potential Advantage |

|---|---|---|---|

| Esterification | Methyl, Ethyl, Pivaloyloxymethyl (POM) | Masking the polar carboxyl group to increase lipophilicity. | Enhanced passive diffusion across biological membranes. |

| Amidation | Simple amides, Amino acid conjugates | Forming a more stable amide bond; potential for enzymatic cleavage. | Altered metabolic stability and release kinetics. |

| Transporter-Targeted | L-Valine, L-Isoleucine | Utilize peptide transporters (e.g., PepT1) for active uptake. nih.gov | Improved intestinal absorption and targeted delivery. mdpi.com |

| Nanoparticle Conjugation | Polymeric nanoparticles, Dendrimers | Encapsulation or conjugation to improve bioavailability and stability. nih.gov | Controlled release and protection from premature degradation. nih.gov |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

To comprehensively understand the biological effects and mechanism of action of this compound, the integration of "omics" technologies is essential. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Metabolomics: This approach can identify and quantify endogenous small molecules in a biological system. By treating cells or organisms with the compound, metabolomic analysis could reveal alterations in metabolic pathways. ub.edu Given the compound's structure, particular focus could be placed on phenylalanine, tyrosine, and tryptophan metabolism to see if it perturbs these pathways, similar to metabolic shifts seen in conditions like phenylketonuria (PKU). nih.govnih.govresearchgate.net This could confirm known targets or reveal novel enzymatic interactions.